molecular formula C13H10BrNO4 B13006263 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B13006263
M. Wt: 324.13 g/mol
InChI Key: JBXIPYWVOQTIFR-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS 1253933-41-3) is a high-purity chemical compound with the molecular formula C13H10BrNO4 and a molecular weight of 324.13 g/mol. This aromatic ether features bromo and nitro substituents on its benzene ring, making it a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure is related to compounds explored as potent antitumor agents, particularly those targeting tubulin polymerization . Research indicates that similarly substituted bromo and methoxy compounds can act as effective inhibitors of microtubule assembly, binding to the colchicine site on tubulin, which disrupts cell division and can lead to apoptosis in cancer cells . This mechanism makes such compounds promising scaffolds for the development of new antimitotic agents . As a building block, it is useful for methoxy and bromo scan studies to establish structure-activity relationships (SAR) and optimize the bonding characteristics of lead molecules . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

4-bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3

InChI Key

JBXIPYWVOQTIFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 4-bromo-1-(4-methoxyphenoxy)benzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4-amino-1-(4-methoxyphenoxy)-2-nitrobenzene.

    Oxidation: Formation of 4-bromo-1-(4-carboxyphenoxy)-2-nitrobenzene.

Scientific Research Applications

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.

    Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to five analogs (Table 1), focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene and Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Br, NO₂, 4-methoxyphenoxy 354.16 Intermediate in organic synthesis
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Br, NO₂, benzamide, methoxy 395.18 Antibacterial/antifungal activity
4,4'-Dibromo-2,2'-dinitrobiphenyl Two Br, two NO₂, biphenyl 402.00 Semiconductor synthesis intermediate
4-Bromo-1-nitrobenzene Br, NO₂ 202.01 Precursor for biphenyl amines
2-Bromo-1-methyl-4-nitrobenzene Br, NO₂, CH₃ 230.03 Laboratory intermediate
Key Observations:

Substituent Effects: The phenoxy group in the target compound introduces steric hindrance and π-conjugation, enhancing stability in cross-coupling reactions compared to simpler analogs like 4-bromo-1-nitrobenzene . Benzamide-containing 4MNB exhibits hydrogen-bonding capability (N–H···O), improving crystallinity and bioactivity . Biphenyl systems (e.g., 4,4'-Dibromo-2,2'-dinitrobiphenyl) enable extended conjugation, critical for charge transport in organic electronics .

Reactivity: The methoxy group in the target compound activates the aromatic ring for electrophilic substitution, contrasting with electron-deficient analogs like 4-bromo-1-nitrobenzene. Bromomethyl substituents (e.g., 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene, ) increase reactivity toward nucleophilic substitution, useful in alkylation reactions .

Applications :

  • Biomedical : 4MNB demonstrates antimicrobial activity due to the amide moiety’s hydrogen-bonding interactions with biological targets .
  • Materials Science : Biphenyl derivatives () are pivotal in synthesizing organic semiconductors for OLEDs and OFETs .

Biological Activity

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene is an organic compound with a complex molecular structure that includes a bromine atom, a methoxy group, a phenoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C13H11BrN2O3C_{13}H_{11}BrN_{2}O_{3} with an approximate molecular weight of 309.14 g/mol. The presence of these functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may interact with various biological systems, influencing enzyme activity and cellular signaling pathways. Similar compounds have been studied for their potential anti-cancer properties, enzyme inhibition, and antimicrobial activity. The nitro group in particular can be reduced to form reactive intermediates that may exhibit cytotoxic effects or therapeutic benefits.

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, which can lead to therapeutic effects. For instance, the compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism .
  • Antimicrobial Activity : The structural features of the compound suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : The ability of the nitro group to produce reactive intermediates implies that this compound could have cytotoxic effects against certain cancer cell lines, warranting further research into its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberSimilarityNotable Activity
4-Bromo-2-methoxy-1-nitrobenzene103966-66-10.90Potential anti-cancer activity
5-Bromo-2-methoxyanilineNot Available0.92Exhibits enzyme inhibition
1-Bromo-3-methoxy-5-nitrobenzeneNot Available0.90Antimicrobial properties
2-Bromo-1-methoxy-4-nitrobenzene5197-28-40.88Cytotoxic effects against cancer cells
1-Methoxy-2-chloro-4-nitrobenzeneNot Available0.95Inhibitory effects on specific enzymes

The unique combination of methoxy and phenoxy groups in this compound may enhance its reactivity profile and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Study on Anticancer Activity

In a recent study focusing on nitro-substituted aromatic compounds, researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that compounds with similar nitro groups showed IC50 values in the low micromolar range (around 5 µM), indicating potential effectiveness as anti-cancer agents .

Enzyme Interaction Studies

Another investigation assessed the inhibitory effects of several nitrophenyl compounds on cytochrome P450 enzymes. Results showed that compounds with halogen substitutions at specific positions exhibited enhanced inhibitory activity, suggesting that structural modifications could optimize their pharmacological profiles .

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